Colensane und Clerodan-Diterpene

Colensane and clerodane diterpenoids are a class of terpenoid compounds characterized by their unique carbon skeleton structures. Colensane diterpenoids, named after the plant species *Colensoa* where they were first identified, exhibit diverse biological activities including anti-inflammatory, antioxidant, and cytotoxic properties. These compounds typically feature a 15-carbon backbone with an unsaturated four-membered ring (the colensane moiety) attached to the triterpene skeleton.

Clerodane diterpenoids, on the other hand, are structurally distinct, featuring a six-membered ring system within their carbon framework. They are commonly found in plants and have been associated with potential applications in medicine, including antiviral, anti-inflammatory, and anticancer activities. Both types of diterpenoids play significant roles in natural product chemistry and pharmacology due to their structural complexity and biological diversity.

These compounds often undergo extensive structural modifications through various chemical transformations, making them valuable targets for the development of new drugs and therapeutic agents.

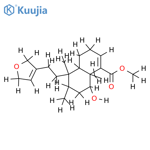

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

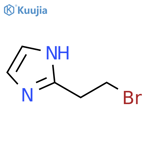

|

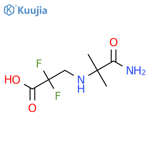

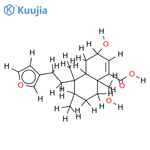

2beta-Hydroxyhautriwaic acid | 52210-14-7 | C20H28O5 |

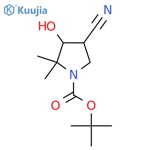

|

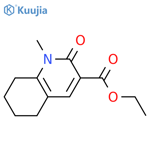

13,14-Z-Kolavenin-saeure | 71135-33-6 | C20H32O2 |

|

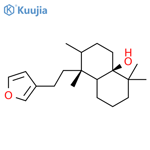

Ambliol C | 93601-06-0 | C20H32O2 |

|

(ent-5alpha,15()-16-Chloro-3,15-dihydroxy-3-erythroxylen-2-one | 159690-14-9 | C20H31ClO3 |

|

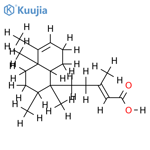

N/A | 134174-73-5 | C29H42O9 |

|

N/A | 730980-77-5 | C20H30O3 |

|

3beta-acetoxy-15,16-epoxylabda-8(17),13(16),14-trien-18-oic acid | 79726-68-4 | C22H28O6 |

|

12-Ketone-(8alpha,13S)-15,16-Epoxy-13(16),14-labdadiene-8,12-diol | 66890-69-5 | C20H30O3 |

|

N/A | 132500-70-0 | C22H36O4 |

|

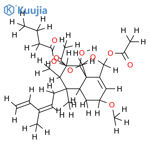

methyl 15,16-epoxy-6-alpha-hydroxycleroda-3,13-dien-18-oate | 904664-83-1 | C21H32O4 |

Verwandte Literatur

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268

-

3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

-

5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

Empfohlene Lieferanten

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte